![molecular formula C17H32O2 B13809034 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- CAS No. 71566-57-9](/img/structure/B13809034.png)
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is a heterocyclic compound featuring a six-membered ring with one oxygen atom and five carbon atoms This compound is part of the broader class of pyrans, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Additionally, the use of catalysts such as platinum or lanthanide triflates can facilitate the hydroalkoxylation of hydroxy olefins to produce tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts like cerium ammonium nitrate or silver triflate. These catalysts enable high-yield and stereoselective synthesis of tetrahydropyran derivatives under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2-one derivatives.
Reduction: Hydrogenation of the compound can yield saturated tetrahydropyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the pyran ring .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can have significant biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of other complex molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing one oxygen atom.
2H-Pyran-2-one: A related compound with a carbonyl group, known for its photochemical properties.
4H-Pyran-4-one: Another analog with a different position of the oxygen atom and double bonds.
Uniqueness
2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro- is unique due to the presence of the dodecenyloxy group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
71566-57-9 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-[(E)-dodec-9-enoxy]oxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h3-4,17H,2,5-16H2,1H3/b4-3+ |
Clave InChI |
AVVCELTYKVUTOC-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCCCCCCCOC1CCCCO1 |
SMILES canónico |
CCC=CCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
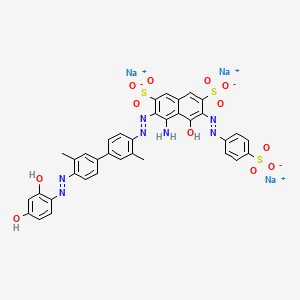
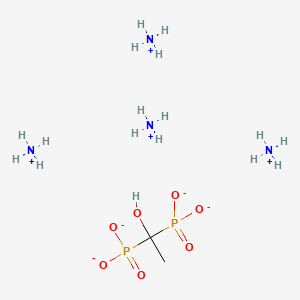


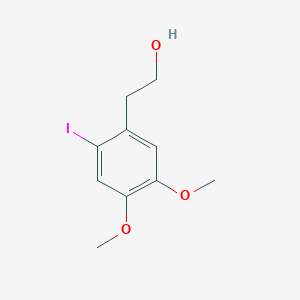
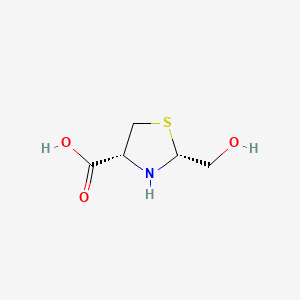
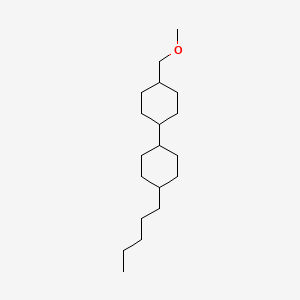
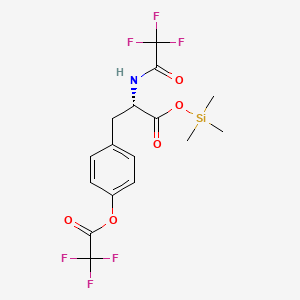
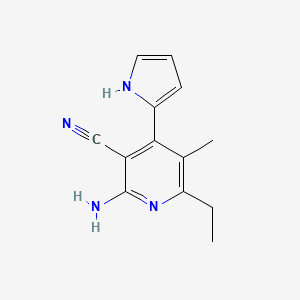
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
